Amyl methyl sulfide

Description

Natural Occurrence and Biosynthesis Pathways

Amyl methyl sulfide (B99878) has been identified as a naturally occurring compound in Brassica napus (rapeseed). nih.gov The biosynthesis of volatile sulfur compounds, including various alkyl sulfides, is a known process in many plants and microorganisms. These organisms can metabolize sulfur-containing amino acids like methionine and cysteine to produce a range of volatile organic sulfur compounds. nih.gov

Microorganisms, including bacteria and fungi, are significant producers of volatile sulfur compounds. nih.govresearchgate.net These compounds are often byproducts of metabolic processes involving the breakdown of sulfur-containing organic matter. nih.gov For example, bacteria in fermented products like cheese and wine are known to produce various sulfur compounds that contribute to their aroma. researchgate.net The production of these volatiles can be influenced by the availability of precursors like cysteine. nih.gov

The biosynthesis pathways often involve enzymatic reactions that convert amino acids into various intermediates, which are then transformed into sulfides, disulfides, and other sulfur-containing molecules. researchgate.net For instance, dimethyl sulfide (DMS) is a well-known biogenic sulfur compound produced in vast quantities by marine phytoplankton. wikipedia.org While the specific pathways for amyl methyl sulfide in many organisms are not as extensively studied as those for DMS, the general mechanisms of sulfur metabolism provide a framework for understanding its formation. nih.govresearchgate.net

Organic sulfides can also be formed through geochemical processes in natural reservoirs like sedimentary basins. acs.org The formation of hydrogen sulfide (H₂S) is a key initial step, which can occur through bacterial sulfate (B86663) reduction during early diagenesis or thermochemical sulfate reduction (TSR) at higher temperatures (100-200°C). acs.orggeoscienceworld.org This H₂S can then react with organic matter to form organic sulfur compounds. acs.org

The process of incorporating sulfur into organic matter is influenced by the availability of reactive iron. If reactive iron is abundant, the formation of pyrite (B73398) is often favored over the sulfurization of organic matter. pitt.edu However, in iron-limited environments, the reaction of H₂S and its oxidation products (like polysulfides) with organic matter becomes a more significant pathway for the formation of organic sulfides. pitt.eduresearchgate.net These reactions can occur over geological timescales, leading to the presence of a wide array of organic sulfur compounds in fossil fuels and source rocks. researchgate.net

The thermal cracking of larger sulfur-containing organic molecules (kerogen) during catagenesis can also lead to the formation of smaller, more volatile organic sulfides. geoscienceworld.org

Environmental Fate and Transport of Alkyl Sulfides

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.govhyperwriteai.com For alkyl sulfides like this compound, these processes determine their distribution and persistence in various environmental compartments.

The degradation of alkyl sulfides in the environment can occur through both biotic and abiotic pathways. In aquatic and terrestrial ecosystems, microbial degradation is a key process. researchgate.net Various microorganisms can utilize organic sulfides as a source of carbon and sulfur, breaking them down into simpler, less harmful compounds. nih.govresearchgate.net

In the presence of sunlight, photochemical reactions can also contribute to the degradation of organic sulfides in surface waters and the atmosphere. bibliotekanauki.pl The reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds in the atmosphere and can also be important in sunlit surface waters. acs.org

The persistence of a compound is influenced by its chemical structure and the environmental conditions. hyperwriteai.com Factors such as temperature, pH, and the presence of other chemicals can affect the rate of degradation. hyperwriteai.com

Volatile sulfur compounds, including alkyl sulfides, can be emitted from both natural and anthropogenic sources into the atmosphere. bibliotekanauki.pl Natural sources include emissions from oceans, where phytoplankton produce dimethyl sulfide, and from terrestrial environments like wetlands and soils, where microbial activity releases various sulfur gases. bibliotekanauki.plnoaa.gov Volcanoes are also a significant natural source of atmospheric sulfur compounds. researchgate.net

Once in the atmosphere, the distribution of these compounds is governed by atmospheric transport and chemical transformations. copernicus.org They can be oxidized to form compounds like sulfur dioxide (SO₂), which can then be further oxidized to sulfuric acid (H₂SO₄). wikipedia.orgcopernicus.org Sulfuric acid can form new aerosol particles or condense on existing ones, influencing cloud formation and the Earth's radiation budget. wikipedia.orgcopernicus.orgcopernicus.org

The tendency of a compound to volatilize from water to air is described by its Henry's Law constant. cdc.gov Compounds with higher volatility will more readily partition into the atmosphere. The atmospheric lifetime of a sulfur compound depends on its reactivity with atmospheric oxidants like the hydroxyl radical. bibliotekanauki.plresearchgate.net

Role of Amyl Sulfides in Environmental Odor Profiles

The characteristic smells of various natural and industrial environments can be attributed to the presence of a complex mixture of volatile organic compounds, including alkyl sulfides. epa.gov For example, the "smell of the sea" is largely due to dimethyl sulfide produced by marine algae. wikipedia.org In industrial settings, such as wastewater treatment plants or agricultural operations, the microbial breakdown of organic matter can release a variety of odorous sulfur compounds, contributing to odor complaints. epa.gov

The perception of an odor is not only dependent on its concentration but also on its specific chemical character. cetjournal.it Different alkyl sulfides will have distinct odor characteristics. While some may be described as "sulfidy," others might have more "vegetable-like" or "rubbery" notes. harvard.edu

Table of Odor Thresholds for Selected Sulfur Compounds

| Compound | Odor Threshold (ppm by volume) |

| This compound | 0.00028 chemicalbook.com |

| Hydrogen sulfide | 0.00047 tandfonline.com |

| Dimethyl sulfide | 0.0010 tandfonline.com |

| Ethyl mercaptan | 0.0010 tandfonline.com |

| Methyl mercaptan | 0.0021 tandfonline.com |

| Benzyl (B1604629) sulfide | 0.0021 tandfonline.com |

| Diphenyl sulfide | 0.0047 tandfonline.com |

| Carbon disulfide | 0.21 tandfonline.com |

| Sulfur dioxide | 0.47 tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJGPFUFFHWGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

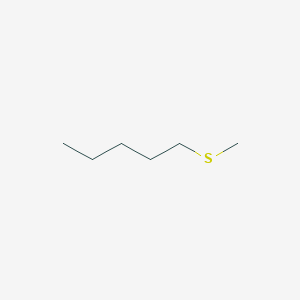

CCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169762 | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-83-9 | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiaheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amyl Methyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Amyl Methyl Sulfide Chemical Transformations

Hydroboration Reactions Involving Alkyl Sulfide-Borane Adducts

The formation of adducts between borane (B79455) (BH₃) and organosulfur compounds is a well-established phenomenon, driven by the Lewis acidic nature of the boron atom and the Lewis basicity of the sulfur atom. nih.gov These borane-sulfide complexes serve as stable and convenient sources of borane for hydroboration reactions. nih.gov Amyl methyl sulfide (B99878), as a dialkyl sulfide, readily participates in the formation of such adducts, influencing the subsequent reactivity and selectivity of the hydroboration process.

Synthesis and Characterization of Borane-Amyl Methyl Sulfide Complexes

The synthesis of borane-amyl methyl sulfide is typically achieved by the direct reaction of amyl methyl sulfide with a source of borane, such as diborane (B8814927) (B₂H₆) or a borane complex with a more volatile Lewis base like dimethyl sulfide (BMS) or tetrahydrofuran (B95107) (THF). nih.govwikipedia.orgyale.edu The formation of the adduct is an exothermic and spontaneous process. nih.gov

The general reaction can be represented as:

Amyl-S-CH₃ + BH₃ → Amyl-S(⁺)-CH₃-B(⁻)H₃

The stability of the resulting borane-amyl methyl sulfide adduct is influenced by the steric and electronic properties of the amyl group. Studies on various alkyl sulfide-borane adducts have shown that the complexing ability of dialkyl sulfides is generally greater than that of ether-sulfides or thioanisole (B89551). nih.gov However, bulkier alkyl groups can decrease the stability of the complex compared to less sterically hindered sulfides like dimethyl sulfide. nih.gov

Characterization of the borane-amyl methyl sulfide complex relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹¹B NMR Spectroscopy: This is a primary tool for characterizing borane adducts. The coordination of the sulfide to the boron atom results in a significant upfield shift in the ¹¹B NMR spectrum compared to free borane. sdsu.eduacs.org The chemical shift for tetracoordinate boron in such adducts typically falls in a characteristic range, and the signal often appears as a quartet due to coupling with the three hydrogen atoms of the borane moiety. sdsu.eduhuji.ac.il The precise chemical shift can provide insights into the strength of the boron-sulfur bond. sdsu.edu For comparison, the ¹¹B NMR chemical shifts of various borane adducts are influenced by the nature of the Lewis base. nih.govacs.org

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic shifts for the protons of the amyl and methyl groups attached to the sulfur atom. Upon complexation with borane, there may be slight changes in the chemical shifts of the protons alpha to the sulfur atom due to the change in the electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of B-H bonds in the complex, typically observed as strong stretching vibrations in the region of 2200-2500 cm⁻¹. nih.gov

A data table summarizing typical spectroscopic data for related alkyl sulfide-borane adducts is presented below.

| Adduct | ¹¹B NMR Chemical Shift (δ, ppm) | Reference |

| Borane-dimethyl sulfide | -20.2 | acs.org |

| Borane-tetrahydrofuran | -17.5 | acs.org |

| Borane-triethylamine | -12.0 | acs.org |

Reactivity and Selectivity in Hydroboration with this compound Adducts

The borane-amyl methyl sulfide adduct serves as a convenient reagent for the hydroboration of alkenes and alkynes. The sulfide itself does not participate directly in the hydroboration but acts as a carrier for the borane. nih.gov The reactivity of the adduct is inversely related to the stability of the borane-sulfide complex; a more stable complex results in a less reactive hydroborating agent. nih.gov Research has shown that the reactivity of borane adducts with sulfides towards alkenes like 1-octene (B94956) increases as the complexing ability of the sulfide decreases. nih.gov

The hydroboration reaction proceeds via the dissociation of the borane from the sulfide, followed by the addition of the B-H bond across the carbon-carbon double or triple bond. scielo.org.bomasterorganicchemistry.com

Amyl-S(⁺)-CH₃-B(⁻)H₃ ⇌ Amyl-S-CH₃ + BH₃

R-CH=CH₂ + BH₃ → (R-CH₂-CH₂)-BH₂

The regioselectivity of hydroboration using borane-alkyl sulfide adducts generally follows the established principles of hydroboration, with the boron atom adding to the less substituted carbon of the double bond (anti-Markovnikov addition). redalyc.orglibretexts.org This is primarily driven by steric factors, where the bulky boron-containing group preferentially attacks the less hindered carbon atom. scielo.org.bo The use of bulkier sulfide ligands can potentially enhance this regioselectivity.

The table below illustrates the regioselectivity of hydroboration with different borane reagents for the hydroboration of 1-hexene.

| Borane Reagent | % Boron on C-1 (less substituted) | % Boron on C-2 | Reference |

| Diborane | 94 | 6 | redalyc.org |

| Chloroborane-dimethyl sulfide | 99 | 1 | redalyc.org |

| 9-BBN | 99.9 | 0.1 | redalyc.org |

The stereochemistry of the hydroboration is syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comredalyc.org This is a consequence of the concerted four-centered transition state of the reaction. scielo.org.bo The subsequent oxidation of the organoborane intermediate with reagents like hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

Oxidative Transformations of Alkyl Methyl Sulfides

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are of significant interest in organic synthesis as sulfoxides and sulfones are important functional groups in various biologically active molecules and synthetic intermediates. acsgcipr.org

S-Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of this compound to amyl methyl sulfoxide (B87167) and subsequently to amyl methyl sulfone can be achieved using a variety of oxidizing agents. The general pathway is as follows:

Amyl-S-CH₃ → Amyl-S(=O)-CH₃ → Amyl-S(=O)₂-CH₃ (this compound) (Amyl methyl sulfoxide) (Amyl methyl sulfone)

The selective oxidation to the sulfoxide can be challenging as the sulfoxide can be further oxidized to the sulfone, often at a faster rate than the initial oxidation of the sulfide. acsgcipr.org However, careful control of reaction conditions, such as stoichiometry of the oxidant, temperature, and choice of catalyst, can favor the formation of the sulfoxide. acsgcipr.org

Common oxidizing agents and catalytic systems for the oxidation of sulfides include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as metal complexes (e.g., molybdenum, tungsten, vanadium), to achieve selective oxidation. mdpi.comorganic-chemistry.orgresearchgate.net In the absence of a catalyst, the reaction can be slow. The use of H₂O₂ is considered environmentally benign as the only byproduct is water. nih.gov

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of sulfides. Typically, one equivalent of m-CPBA will yield the sulfoxide, while two equivalents will produce the sulfone.

Dioxiranes: Dimethyldioxirane (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) are powerful oxidants for sulfides. The reaction mechanism can involve the formation of a hypervalent sulfur intermediate. acs.org

Halogen-based Reagents: Reagents like sodium periodate (B1199274) (NaIO₄) or systems involving halogens and a water source can be used for controlled oxidation. researchgate.net

Biocatalytic Oxidation: Certain microorganisms, such as strains of Aspergillus and Penicillium, can catalyze the oxidation of alkyl aryl sulfides to their corresponding sulfones. orientjchem.org

The mechanism of S-oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.govresearchgate.net For instance, in the case of hydrogen peroxide catalyzed by a metal complex, the active oxidant is often a metal-peroxo species.

The table below provides a summary of different methods for the oxidation of sulfides.

| Oxidizing System | Product Selectivity | Key Features | Reference |

| H₂O₂ / Mo(VI) catalyst | Sulfoxide or Sulfone | Selective based on conditions | researchgate.net |

| H₂O₂ / Acetic Acid | Sulfoxide | Transition-metal-free | nih.gov |

| m-CPBA | Sulfoxide or Sulfone | Stoichiometry dependent | orientjchem.org |

| Dioxiranes | Sulfone favored with strong electrophiles | Can involve hypervalent sulfur intermediates | acs.org |

| NaIO₄ | Sulfoxide or Sulfone | Controlled oxidation | researchgate.net |

Catalytic Oxidative Cleavage and Functionalization of Thioethers

Beyond S-oxidation, the carbon-sulfur bonds in this compound can undergo cleavage under oxidative conditions, leading to a variety of functionalized products. This transformation is a powerful tool for the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The oxidative cleavage of dialkyl sulfides can be challenging, and often requires specific catalytic systems. In some cases, one of the alkyl groups needs to be a good leaving group, such as a benzyl (B1604629) or tert-butyl group, to facilitate cleavage. acsgcipr.org

Recent research has demonstrated the use of synergistic cobalt nanoparticles and Co-Nₓ sites for the oxidative cleavage and subsequent amidation or cyanation of various organosulfur compounds, including benzyl methyl sulfide. nih.gov While direct application to this compound is not explicitly reported, the principles could be extended. The proposed mechanism involves the initial oxidation of the sulfide, followed by cleavage of the C-S bond.

Another pathway for C-S bond cleavage involves the formation of a radical cation of the sulfide, which can then undergo fragmentation. nih.gov This can be initiated photochemically in the presence of a suitable sensitizer. researchgate.net

The functionalization following C-S bond cleavage can lead to a diverse array of products. For example, in the presence of ammonia, amides can be formed, while in the presence of cyanide sources, nitriles can be obtained. nih.gov

Gas-Phase and Atmospheric Photochemical Reactions of Alkyl Sulfides

Alkyl sulfides, including this compound, can be released into the atmosphere from various natural and anthropogenic sources. Once in the atmosphere, they undergo photochemical reactions that contribute to the formation of aerosols and influence atmospheric chemistry. wikipedia.org The primary initiator of the atmospheric oxidation of dialkyl sulfides is the hydroxyl radical (•OH). capes.gov.brrsc.org

The reaction of this compound with •OH radicals can proceed via two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl chains (the amyl or the methyl group). The site of abstraction will depend on the bond dissociation energies of the C-H bonds.

Adduct Formation: The •OH radical can add to the sulfur atom to form a transient, energized adduct. capes.gov.br

Amyl-S-CH₃ + •OH → [Amyl-S(•OH)-CH₃]

This adduct can then undergo further reactions. It can be stabilized by collision with other atmospheric molecules, or it can react with molecular oxygen (O₂). The reaction with O₂ is a key step in the atmospheric oxidation cascade, leading to the formation of peroxy radicals (RO₂•). These radicals can then participate in a complex series of reactions, including reactions with nitric oxide (NO) and nitrogen dioxide (NO₂), ultimately leading to the formation of sulfur dioxide (SO₂), sulfuric acid (H₂SO₄), and methanesulfonic acid (MSA). wikipedia.orgacs.org

The relative importance of the hydrogen abstraction versus the adduct formation pathway, and the subsequent fate of the intermediates, are dependent on factors such as temperature and the presence of other atmospheric constituents like NOx. capes.gov.br

Studies on the atmospheric ozonolysis of related compounds like allyl sulfides have shown that the reaction with ozone (O₃) is also a significant degradation pathway, leading to the formation of SO₂, formaldehyde, and other oxygenated products. conicet.gov.ar While the double bond in allyl sulfides makes them particularly reactive towards ozone, direct reaction of saturated alkyl sulfides like this compound with ozone is expected to be much slower.

OH-Radical Initiated Oxidation Mechanisms of Alkyl Methyl Sulfides

The oxidation of alkyl methyl sulfides, including by extension this compound, initiated by the hydroxyl radical (OH) is understood to proceed through a dual-channel mechanism. miami.edursc.org This involves two competing initial steps: an abstraction channel and an addition channel. miami.edursc.orgacs.org

The abstraction channel involves the removal of a hydrogen atom from one of the alkyl groups by the OH radical. This process leads to the formation of a water molecule and an alkyl sulfide radical. The rate and likelihood of abstraction depend on the specific C-H bond strength and steric accessibility.

The addition channel involves the formation of an adduct between the OH radical and the sulfur atom. miami.eduacs.org This adduct is a transient species that can undergo further reactions. A critical factor influencing the fate of this adduct is the presence of molecular oxygen (O₂). rsc.orgrsc.orgacs.org In the presence of O₂, the adduct can react to form other products, while in its absence, the adduct may decompose back to the original reactants. rsc.org

The branching ratio between the abstraction and addition channels is dependent on environmental conditions such as temperature and the partial pressure of oxygen. rsc.orgacs.org For instance, studies on various alkyl sulfides have shown that the effective rate coefficients for the OH-initiated oxidation can be enhanced in the presence of O₂. miami.edu

Table 1: Key Features of OH-Radical Initiated Oxidation of Alkyl Methyl Sulfides

| Reaction Channel | Description | Influencing Factors |

| Abstraction | OH radical removes a hydrogen atom from an alkyl group. | C-H bond strength, Temperature |

| Addition | OH radical adds to the sulfur atom to form an adduct. | Oxygen partial pressure, Temperature |

Theoretical and Experimental Elucidation of Decomposition Products and Pathways

Following the initial interaction with the OH radical, the resulting intermediates undergo a series of complex decomposition reactions. Theoretical studies, often employing density functional theory (DFT), have been instrumental in mapping out the potential energy surfaces and identifying the most thermodynamically favorable decomposition pathways. rsc.orgresearchgate.netudelar.edu.uy

For analogous compounds like allyl methyl sulfide, the decomposition of the initial adducts can lead to a variety of products. rsc.orgresearchgate.netudelar.edu.uy Once the peroxy radical (RO₂) is formed from the reaction of the initial adduct with O₂, it can decompose through several intramolecular rearrangement and decomposition pathways. rsc.orgresearchgate.net

Thermodynamically, the most favored decomposition routes for similar sulfides have been shown to produce a range of oxygenated organic compounds and sulfur-containing species. rsc.orgresearchgate.netudelar.edu.uy While specific experimental data for this compound is limited, based on studies of other alkyl sulfides, the expected decomposition products would include aldehydes, and sulfur-containing molecules which can be further oxidized to sulfur dioxide (SO₂). rsc.orgresearchgate.net The formation of SO₂ is a significant environmental outcome, as it can contribute to the formation of aerosols. udelar.edu.uy

Table 2: Predicted Decomposition Products from the Oxidation of a Generic Alkyl Methyl Sulfide

| Product Category | Example Compounds | Significance |

| Oxygenated Organics | Formaldehyde, Acetaldehyde | Contribute to atmospheric chemistry |

| Sulfur-Containing Intermediates | Methyl thiomethyl peroxy | Precursors to SO₂ |

| Final Sulfur Product | Sulfur Dioxide (SO₂) | Aerosol formation |

Reactivity in Geochemical and Industrial Simulation Environments

The reactivity of volatile sulfur compounds like this compound is a key component of geochemical and industrial process simulations. While specific simulation data for this compound is not widely available, the behavior of dimethyl sulfide (DMS) in these models provides a valuable framework for understanding its potential role.

In geochemical and atmospheric models, the oxidation of DMS is a major natural source of atmospheric sulfate (B86663) aerosols and cloud condensation nuclei. copernicus.orgcopernicus.org The oxidation of DMS, driven by radicals such as OH and nitrate (B79036) (NO₃), leads to the formation of methanesulfonic acid (MSA) and non-sea-salt sulfate. copernicus.orgcopernicus.org The balance between these products is influenced by the prevailing atmospheric conditions, including the levels of anthropogenic pollution. copernicus.org

Simulations of the industrial era have shown that changes in oxidant concentrations, driven by industrial emissions, can alter the oxidation pathways of DMS, thereby affecting the production of MSA and sulfate aerosols. copernicus.orgcopernicus.orgresearchgate.net For instance, an increase in nitrate radical concentrations can favor the production of sulfate over MSA. copernicus.org

Given its structural similarity, it is plausible that this compound would participate in similar reaction schemes in environments where it is present. Its contribution to the formation of secondary aerosols in both natural and industrially influenced settings would be dependent on its emission rates and the specific reaction kinetics of its oxidation products. The larger alkyl group in this compound compared to dimethyl sulfide might influence the properties of any resulting organic aerosol components.

Advanced Analytical Techniques for the Characterization and Detection of Amyl Methyl Sulfide

Spectroscopic Characterization Methodologies for Thioethers

Spectroscopy is indispensable for determining the molecular structure of thioethers like amyl methyl sulfide (B99878). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) each offer unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For thioethers, ¹H NMR provides information on the chemical environment of hydrogen atoms (protons) within the molecule. The protons on carbons adjacent to the sulfur atom in sulfides typically appear in the chemical shift range of 2.0 to 2.5 ppm. libretexts.org

In the ¹H NMR spectrum of amyl methyl sulfide, distinct signals correspond to the protons on the methyl group and the various methylene (B1212753) groups of the amyl chain. The protons closer to the electronegative sulfur atom are deshielded and thus resonate at a lower field. libretexts.org For instance, the methyl protons directly attached to the sulfur (S-CH₃) and the methylene protons of the amyl chain also attached to the sulfur (-S-CH₂-) show characteristic chemical shifts. libretexts.orgresearchgate.net The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (e.g., triplet, sextet) reveal the number of neighboring protons, confirming the connectivity of the alkyl chains. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Structural Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃-S- | ~2.0-2.1 | Singlet |

| -S-CH₂- | ~2.4-2.5 | Triplet |

| -CH₂-CH₂-S- | ~1.5-1.6 | Sextet/Multiplet |

| -CH₂-CH₂-CH₃ | ~1.3-1.4 | Multiplet |

| -CH₂-CH₃ | ~0.9 | Triplet |

Data based on typical chemical shift ranges for alkyl thioethers. libretexts.orgpdx.edu

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. chemguide.co.uk When coupled with Gas Chromatography (GC), as in GC-MS, it allows for the separation and identification of individual components in a mixture. nih.gov This makes GC-MS a highly effective method for analyzing volatile alkyl sulfides in various matrices, such as wastewater. nih.gov

In the mass spectrum of an alkyl sulfide, the molecular ion (M+) peak is typically observed, although it may be weak. miamioh.edu The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk A predominant fragmentation pathway for thioethers is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the sulfur atom, leading to the formation of a stable sulfonium (B1226848) ion. miamioh.edu For this compound (molecular weight 118.24 g/mol ), key fragments would result from the loss of alkyl radicals from the molecular ion. miamioh.edunih.gov The fragmentation pattern is often diagnostic and can be used to confirm the identity of the compound by comparing it to spectral libraries like those from the NIST Mass Spectrometry Data Center. nih.govdatapdf.com

Table 2: Characteristic Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 118 | [CH₃SC₅H₁₁]⁺ | Molecular Ion (M⁺) |

| 103 | [SC₅H₁₀]⁺ | Loss of a methyl radical (•CH₃) |

| 75 | [CH₃SCH₂CH₂]⁺ | Cleavage of the propyl group |

| 61 | [CH₃SCH₂]⁺ | α-cleavage, loss of a butyl radical (•C₄H₉) |

| 47 | [CH₃S]⁺ | Cleavage of the C-S bond with charge on the methylthio group |

Data compiled from typical fragmentation patterns of alkyl sulfides. miamioh.edulibretexts.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.org For thioethers, the most significant vibration is the carbon-sulfur (C-S) stretching mode. acs.orgcapes.gov.br

The C-S stretching vibration in alkyl sulfides typically appears as a weak to medium absorption band in the IR spectrum in the range of 600-800 cm⁻¹. acs.org The exact position can be influenced by the conformation of the molecule and the nature of the alkyl groups attached. capes.gov.br Raman spectroscopy is also particularly useful for detecting the S-S bond in polysulfides and can provide complementary information for the C-S bond in thioethers. tandfonline.com Other characteristic bands in the IR spectrum of this compound include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Spectroscopic Technique |

| 2850-3000 | C-H Stretching | IR & Raman |

| 1375-1465 | C-H Bending | IR & Raman |

| 600-800 | C-S Stretching | IR & Raman |

Data based on general assignments for alkyl sulfides. acs.orgcdnsciencepub.com

Chromatographic Separation and Trace Detection Methods

When this compound is part of a complex mixture, such as in natural gas or environmental samples, chromatographic techniques are essential for its separation and subsequent detection. ysi.comchromatographyonline.com

Gas Chromatography (GC) is the standard method for separating volatile sulfur compounds. silcotek.com For enhanced sensitivity and selectivity towards sulfur-containing molecules, specific detectors are employed. The Pulsed Flame Photometric Detector (PFPD) is a superior choice for sulfur analysis. ysi.comscioninstruments.com The PFPD offers unambiguous sulfur detection with high selectivity against hydrocarbon matrices, which is crucial when analyzing fuel or environmental samples. ysi.comsilcotek.com

A key advantage of the PFPD is its linear and equimolar response to sulfur. davidsonanalytical.co.ukoup.com This means the detector's response is directly proportional to the mass of sulfur entering it, regardless of the specific compound's molecular structure. davidsonanalytical.co.uk This feature allows for the accurate quantification of total sulfur by summing the areas of individual sulfur compound peaks, or for the quantification of unknown sulfur compounds using a single sulfur standard for calibration. davidsonanalytical.co.ukoup.com The PFPD can achieve detection limits in the low parts-per-billion (ppb) range, making it ideal for trace analysis. silcotek.com ASTM D6228 is a standard test method that utilizes GC with a PFPD for determining sulfur compounds in natural gas. scioninstruments.com

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. silcotek.comchemistry-matters.com This technique uses two columns with different separation mechanisms (e.g., nonpolar and polar) connected by a modulator. chemistry-matters.com The modulator traps small fractions of the effluent from the first column and rapidly injects them onto the second, shorter column for a fast, secondary separation. chemistry-matters.com

This process generates a two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional system, making it invaluable for the detailed characterization of complex matrices like petroleum products or biological samples. chromatographyonline.comsilcotek.comnih.gov When coupled with a selective detector like a sulfur chemiluminescence detector (SCD) or a mass spectrometer (MS), GC×GC allows for the confident identification and quantification of trace-level sulfur compounds, such as this compound, that would otherwise be obscured by the sample matrix. researchgate.netnih.gov The increased peak capacity of GC×GC is particularly beneficial for separating sulfur species in complex hydrocarbon matrices. silcotek.com

Application of Microextraction Techniques for Environmental and Biological Samples

The detection of trace levels of volatile sulfur compounds (VSCs) like this compound in complex environmental and biological matrices requires highly efficient sample preparation techniques. Microextraction methods are ideal for this purpose as they are designed to isolate and concentrate analytes from a sample into a small volume, often in a single, solvent-free step. nih.gov These techniques enhance sensitivity and reduce matrix interference prior to instrumental analysis, typically gas chromatography (GC). mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a widely used, non-exhaustive, equilibrium-based technique for the extraction of volatile and semi-volatile compounds. mdpi.comnews-medical.net It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com Volatile analytes, such as alkyl sulfides, partition between the sample matrix, the headspace, and the fiber coating. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For VSCs, including sulfides, fibers with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often preferred due to their ability to adsorb a wide range of compounds. nih.govresearchgate.net

The efficiency of HS-SPME is influenced by several parameters that must be optimized for each specific application, including:

Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of analytes, facilitating their transfer to the headspace, but excessively high temperatures can affect the partitioning equilibrium. nih.gov Optimal extraction times are required to allow the system to reach equilibrium or near-equilibrium conditions. researchgate.net For instance, an optimal extraction for VSCs from plant samples was achieved at 73°C for 50 minutes. nih.gov

Sample Matrix Effects: The presence of salts (ionic strength) and the sample's pH can significantly alter the volatility of analytes and, therefore, their extraction efficiency. mdpi.com

Agitation: Stirring or agitation of the sample helps to facilitate the mass transfer of analytes from the sample matrix to the headspace. news-medical.net

HS-SPME has been successfully applied to the analysis of VSCs in diverse matrices, including water, wine, and various plants. nih.govresearchgate.netjaas.ac.cn For example, a method developed for hyper-eutrophic freshwater samples utilized a CAR/PDMS fiber and achieved method detection limits (MDLs) ranging from 1.6 to 93.5 ng L⁻¹ for various VSCs. jaas.ac.cn

Stir Bar Sorptive Extraction (SBSE):

SBSE is another solventless extraction technique that offers a much higher volume of the stationary phase compared to SPME, leading to greater extraction capacity and recovery. magtech.com.cn It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). tue.nl The stir bar is introduced directly into a liquid sample, and as it stirs, analytes are partitioned from the sample matrix into the PDMS coating. nih.gov For volatile compounds, a variation called Headspace Sorptive Extraction (HSSE) can be used where the stir bar is suspended in the headspace above the sample. chromatographyonline.com

Like SPME, SBSE is an equilibrium-based technique governed by the analyte's partition coefficient between the PDMS phase and the sample matrix (often related to the octanol-water partition coefficient, K o/w). nih.gov After extraction, the analytes are typically recovered via thermal desorption (TD) for GC analysis or liquid desorption (LD) for liquid chromatography (LC) analysis. chromatographyonline.com The high capacity of SBSE makes it particularly suitable for ultra-trace analysis, with detection limits in the low ng/L range being achievable for many pollutants in water samples. tue.nl

Recent advancements include the development of dual-phase SBSE devices, which incorporate an adsorbent material within a PDMS tube, combining the principles of sorption and adsorption to enhance the extraction of a wider range of compounds. chromatographyonline.com Furthermore, solvent-assisted SBSE (SA-SBSE) has been developed to improve the extraction of more polar compounds by swelling the PDMS coating with a suitable solvent prior to extraction. researchgate.net

Table 1: Application of Microextraction Techniques for Volatile Sulfur Compounds (VSCs)

Development and Validation of Quantitative Analytical Methods for Alkyl Sulfides

The development of a robust quantitative method is essential for accurately determining the concentration of alkyl sulfides like this compound in various samples. This process involves creating a reliable analytical procedure and then validating it to ensure its performance is suitable for the intended purpose. core.ac.ukmdpi.com The validation process demonstrates that the method is accurate, precise, and reliable. nih.gov

Method Development:

Method development for alkyl sulfides typically involves coupling a microextraction technique (as described in 4.2.3) with gas chromatography (GC), often combined with a selective detector. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is preferred for analyzing complex samples as it provides high selectivity for sulfur-containing compounds, minimizing interference from the sample matrix. researchgate.net Mass Spectrometry (MS) is also widely used for its ability to provide both quantification and structural confirmation. core.ac.ukualg.pt

The chromatographic conditions, including the type of GC column, temperature program, and carrier gas flow rate, must be optimized to achieve good separation of the target analytes from other compounds in the sample extract.

Method Validation:

Once the analytical procedure is established, it must be validated by assessing several key performance parameters. mdpi.comualg.pt

Selectivity/Specificity: This confirms that the analytical signal is unequivocally from the target analyte and not from interfering compounds in the sample matrix. nih.gov In MS-based methods, this is achieved by monitoring specific ion fragments unique to the analyte. ualg.pt

Linearity and Working Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ualg.pt A calibration curve is generated by analyzing standards at several concentration levels, and statistical tests like regression analysis are applied. core.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. core.ac.uknih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. ualg.pt Recoveries are typically expected to be within a range such as 80-120%. mdpi.com

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., extraction temperature, pH), providing an indication of its reliability during normal usage. nih.gov

Table 2: Example of Method Validation Parameters for Volatile Organic Compounds

Computational and Theoretical Chemistry of Amyl Methyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like amyl methyl sulfide (B99878). These methods model the electronic structure of a molecule to predict its stability, reactivity, and other characteristics from first principles.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structures and properties of sulfur-containing compounds. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. DFT calculations are instrumental in determining reaction energetics, such as the energies of reactants, products, and intermediates, as well as the barrier heights of transition states. youtube.comnih.gov

For instance, theoretical studies on the oxidation of simple alkyl sulfides, like allyl methyl sulfide, have been performed using DFT. rsc.orgresearchgate.net These studies elucidate complex reaction pathways, such as those initiated by hydroxyl (OH) radicals in the atmosphere. Researchers have found that such reactions often proceed through a pre-reactive complex before addition occurs. rsc.orgresearchgate.net By mapping the potential energy surface, DFT can identify the most thermodynamically favorable decomposition paths and predict the resulting products. rsc.orgresearchgate.net

In the context of sulfa-Michael additions, DFT has been employed to calculate the energies of transition states and high-energy intermediates to predict reactivity. acs.org Different functionals, such as M06-2X, have been used in conjunction with various basis sets (e.g., def2-TZVPP) and solvent models to simulate experimental conditions accurately. acs.org The choice of functional is critical, as different functionals can yield varying results for total energy and energy gaps. nih.gov For example, studies on related sulfur compounds have compared functionals like B3LYP, M06-2X, and ωB97XD to find the best fit for reproducing experimental data. nih.gov

Table 1: Representative DFT Functionals and Their Applications

| Functional | Common Applications | Strengths |

|---|---|---|

| B3LYP | Geometry optimizations, reaction energies, electronic properties. nih.gov | Well-established, good balance of accuracy for many systems. |

| M06-2X | Non-covalent interactions, thermochemistry, kinetics. acs.org | Good for main-group chemistry and reaction barriers. |

| ωB97XD | Long-range interactions, charge-transfer excitations. nih.gov | Includes empirical dispersion correction, improving accuracy for non-covalent forces. |

| r²SCAN-D4 | Broad applicability, potential energy surfaces. nih.gov | A modern meta-GGA functional with good performance across various systems. nih.gov |

This table is generated based on information from multiple sources providing examples of DFT functional applications. nih.govacs.orgnih.gov

The accuracy of DFT calculations can be affected by factors such as the choice of basis set and the use of implicit solvent models, which can sometimes introduce errors in the study of charged ionic transition states. acs.org

Beyond DFT, other quantum chemical methods are available for probing molecular properties. These are broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods compute molecular properties from first principles, using only fundamental physical constants and without relying on experimental data for parametrization. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more advanced (correlated) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide higher accuracy by better accounting for electron correlation. researchgate.net While highly accurate, these methods are computationally intensive and are often limited to smaller molecular systems. libretexts.orgscribd.com

Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. researchgate.netwikipedia.org This parametrization significantly reduces computation time, allowing for the study of very large molecules. scribd.comresearchgate.net Methods like AM1, PM3, CNDO, and INDO fall into this category. scribd.comwikipedia.org However, their reliance on parameters means their accuracy can be unreliable for molecules that are structurally different from the compounds used in their parametrization. wikipedia.org They are useful for quickly estimating properties for large sets of molecules or for preliminary analysis before applying more rigorous methods. researchgate.net

Table 2: Comparison of Computational Chemistry Methods

| Method Type | Basis of Method | Computational Cost | Typical Accuracy |

|---|---|---|---|

| Ab Initio | First principles, no empirical parameters. libretexts.org | High to Very High | Good to Excellent |

| Density Functional Theory (DFT) | Electron density, some empirical parameters in functionals. scribd.com | Medium to High | Good to Very Good |

| Semi-Empirical | Simplified Hamiltonian with empirical parameters. wikipedia.org | Low | Moderate to Good (system dependent) |

This table summarizes the general characteristics of different computational methods. libretexts.orgscribd.comwikipedia.org

Mechanistic Modeling of Complex Chemical Reactions

Computational chemistry is crucial for modeling the step-by-step sequence of elementary reactions that constitute a larger chemical transformation. For alkyl sulfides, this includes modeling atmospheric oxidation and metabolism.

Theoretical studies on the photooxidation of allyl methyl sulfide initiated by OH radicals have demonstrated the power of mechanistic modeling. rsc.org Using DFT, researchers can map out complex reaction networks, including intramolecular rearrangements and decomposition pathways in the presence or absence of other atmospheric species like NOx. rsc.orgresearchgate.net These models can predict the formation of various products, such as aldehydes and sulfur dioxide, by identifying the thermodynamically most favorable routes. rsc.orgresearchgate.net Such detailed mechanistic insights are essential for understanding the atmospheric fate of volatile organic sulfur compounds.

Prediction of Spectroscopic Signatures and Molecular Conformations

Computational methods can predict spectroscopic data, which serves as a powerful tool for identifying unknown compounds and interpreting experimental spectra. By calculating properties like vibrational frequencies, it is possible to generate a theoretical spectrum (e.g., Infrared) that can be compared with experimental data. nih.gov

A conformational analysis of a molecule like amyl methyl sulfide can be carried out to identify its stable conformers. researchgate.net By systematically rotating the dihedral angles of the molecule's backbone, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers (e.g., gauche and trans). researchgate.net For each stable conformer, quantum chemical calculations can predict its structural parameters, relative energy, and vibrational frequencies. researchgate.net This information is invaluable for interpreting experimental spectra, where multiple conformers may contribute to the observed signals. For example, DFT calculations have been successfully used to assign vibrational modes in the infrared spectra of metal sulfide complexes by comparing computed frequencies with experimental values and isotopic shifts. nih.gov

Structure-Reactivity Relationships in Alkyl Sulfides

Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal in chemistry. Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are computational tools used to establish these connections. mdpi.comlibretexts.org These models correlate structural or physicochemical descriptors of a series of compounds with their measured biological activity or chemical reactivity. mdpi.com

For alkyl sulfides and related compounds, QSRR can be used to predict reactivity based on calculated molecular properties. chemrxiv.org For example, properties derived from DFT calculations, such as orbital energies (HOMO/LUMO), electrostatic potentials, and atomic charges, can serve as descriptors in a QSAR model. nih.gov By building a statistically robust model from a training set of molecules with known reactivity, it becomes possible to predict the reactivity of new, untested compounds. mdpi.com This approach accelerates the discovery of new molecules with desired properties by prioritizing synthesis efforts. chemrxiv.org

Environmental and Biogeochemical Research on Alkyl Methyl Sulfides

Role of Amyl Sulfides in Environmental Odor Profiles

Detection and Source Apportionment in Water Systems

Research specifically detailing the detection and source apportionment of amyl methyl sulfide (B99878) in various water systems is limited in publicly available scientific literature. However, studies on related alkyl sulfides, such as amyl sulfide, provide insights into the potential for their presence and detection in aquatic environments.

A study focused on identifying odor-causing compounds in the Huangpu and Huai Rivers in China successfully detected the presence of amyl sulfide. rsc.org The research aimed to screen for a wide range of volatile organic compounds that could contribute to swampy or septic odors in drinking water sources. The detection of amyl sulfide suggests that it can be present in river water, and its concentration was found to be above its odor threshold, indicating its potential significance as a contributor to water odor issues. rsc.org The study utilized comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) for the analysis of water samples, a powerful technique for separating and identifying trace levels of volatile compounds in complex matrices. rsc.org

While this study confirms the presence of amyl sulfide in source waters, it does not provide a definitive source apportionment. rsc.org The origins of alkyl sulfides in water can be both natural and anthropogenic. Natural sources can include the microbial degradation of organic matter containing sulfur amino acids. Amyl methyl sulfide, for instance, has been reported to occur in Brassica napus (rapeseed), indicating a potential biogenic origin. nih.gov Anthropogenic sources could include industrial effluents and agricultural runoff. Further research is necessary to specifically identify and quantify the sources of this compound in water systems.

Interactive Data Table: Detection of Amyl Sulfide in River Water

| Compound | Detected in | Analytical Method | Potential Significance |

| Amyl sulfide | Huangpu and Huai Rivers | GC×GC-TOFMS | Potential contributor to swampy/septic odor |

Research on Odor Characterization and Perception (excluding human sensory data)

Detailed instrumental analysis of the odor characteristics of this compound is not extensively covered in the available scientific literature. While the compound is noted for its odor, specific studies employing techniques like gas chromatography-olfactometry (GC-O) for its detailed odor profile are not readily found.

Instrumental techniques that could be applied to characterize the odor of this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to separate this compound from other volatile compounds and provide a positive identification based on its mass spectrum.

Gas Chromatography-Olfactometry (GC-O): This method involves a human assessor sniffing the effluent from a gas chromatograph to describe the odor of each separated compound. While this involves human perception, the focus of the research would be on the chemical identity of the odorant rather than a subjective rating of its pleasantness or intensity.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This advanced technique provides higher resolution separation, which is particularly useful for complex samples containing numerous odor-active compounds. rsc.org

Although specific research on the instrumental odor characterization of this compound is sparse, the established analytical methods for similar volatile sulfur compounds could be readily applied to generate a detailed odor profile of this compound.

Catalytic Applications and Processes Involving Amyl Methyl Sulfide

Amyl Methyl Sulfide (B99878) as a Borane (B79455) Carrier in Organic Synthesis

Borane adducts with organic sulfides are significant reagents in hydroboration reactions. nih.gov These adducts offer a stable and convenient source of borane, which is a pivotal reagent for the anti-Markovnikov hydration of alkenes and alkynes. cardiff.ac.ukresearchgate.net

The efficacy of borane-sulfide adducts in hydroboration is influenced by the structure of the organic sulfide. A study comparing various organic sulfides as borane carriers revealed that the complexing ability of the sulfide towards borane is a key factor. nih.gov The reactivity of the borane adduct with alkenes, such as 1-octene (B94956), is inversely related to the complexing strength of the sulfide carrier. nih.gov

Research has examined a range of sulfides, including amyl methyl sulfide's isomer, isothis compound, to optimize these adducts. nih.gov The complexing ability toward borane generally follows the order: thioanisole (B89551) < ether-sulfides < dialkyl sulfides < dimethyl sulfide. nih.gov While dimethyl sulfide forms a strong complex, more sterically hindered or electronically different sulfides can lead to more reactive borane adducts. nih.gov For instance, the borane adduct of diisoamyl sulfide is noted for its stability and agreeable odor, making it a promising alternative to more common carriers. nih.gov The reactivity of these adducts is crucial for efficient hydroboration.

Table 1: Comparison of Borane-Sulfide Adduct Properties

| Sulfide Carrier | Complexing Ability with Borane | Reactivity towards 1-Octene | Notes |

|---|---|---|---|

| Thioanisole | Low | High | Adduct loses diborane (B8814927) at room temperature. nih.gov |

| Ether-Sulfides | Moderate | Moderate | Includes compounds like 3-ethylthiotetrahydrofuran. nih.gov |

| Dialkyl Sulfides | High | Low | Includes isothis compound and diisoamyl sulfide. nih.gov |

| Dimethyl Sulfide | Very High | Very Low | A commonly used but strongly complexing carrier. nih.gov |

This table is generated based on the relative trends described in the referenced literature.

A significant advantage of using certain organic sulfides as borane carriers is the potential for their recovery and recycling, which aligns with the principles of green chemistry. nih.govresearchgate.net For example, diisoamyl sulfide can be recovered from the reaction mixture after hydroboration-oxidation through distillation. nih.gov This recyclability makes the process more economical and environmentally friendly.

The development of polymer-supported sulfide-borane complexes represents another strategy for easy recovery. cardiff.ac.uk These polymeric reagents, which can be filtered off from the reaction mixture, offer practical advantages such as minimal odor and straightforward handling. cardiff.ac.ukresearchgate.net Furthermore, the use of water-soluble sulfide carriers, such as hydroxydialkyl sulfides, allows for their removal from the reaction products by simple aqueous washing. nih.gov These approaches simplify the purification of the desired products and reduce chemical waste. nih.gov

Alkyl Sulfides as Ligands in Transition-Metal Catalysis

While historically viewed as potential catalyst poisons due to their strong coordination to transition metals, thioethers, a class to which this compound belongs, can function as effective ligands in metal-catalyzed processes. nih.gov The interaction between sulfur and transition metals is strong, but this does not always hinder catalytic activity. nih.gov In fact, various catalytic systems have been developed that successfully employ thioether ligands. nih.govacs.org

Alkyl sulfides can be part of multidentate ligands that create a specific coordination environment around the metal center, influencing the catalyst's reactivity and selectivity. nih.gov For instance, ferrocene-based ligands containing a tert-butyl sulfide group have been used in copper-catalyzed asymmetric transformations. nih.gov The electronic properties of the alkyl sulfide can be tuned to modulate the electronic character of the metal center, which is a key aspect of catalyst design. nih.gov

Integration into Novel Catalytic Systems

The unique properties of sulfur-containing compounds like this compound are being leveraged in the development of new catalytic systems, including organocatalysis and polymer-supported catalysis.

Organocatalysis, which uses small organic molecules as catalysts, has seen a rise in the use of sulfur-containing compounds. acs.org These compounds can participate in a variety of catalytic transformations. For example, chiral sulfinyl compounds, which can be derived from sulfides, are used as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. researchgate.net

Recent research has demonstrated the use of organocatalysts to facilitate the synthesis of various sulfur-containing molecules. For instance, an organic superbase has been shown to catalyze the direct thiolation of trimethyl(perfluorophenyl)silanes with thiosulfonates to produce perfluorophenylsulfides. rsc.org Additionally, synergistic combinations of organocatalysis have been employed for the enantioselective deoxygenation of sulfones to access chiral sulfinyl compounds. researchgate.net These examples highlight the potential for developing novel catalytic reactions based on the reactivity of sulfur-containing organic molecules. researchgate.netnih.gov

To enhance catalyst recovery and reusability, researchers have explored immobilizing catalysts on solid supports, including polymers. nih.govmdpi.com This approach is applicable to reactions involving sulfides. For example, polymer-supported palladium catalysts have been developed for Suzuki-Miyaura coupling reactions, where the support facilitates easy separation of the catalyst from the reaction products. mdpi.comjst.go.jp

Cellulose, a readily available biopolymer, has been used as a support for palladium nanoparticles, creating an efficient and recyclable catalyst for Heck coupling reactions. mdpi.com Similarly, silica (B1680970) and other materials have been used to support catalysts for oxidative desulfurization processes, where sulfides are converted to sulfoxides and sulfones. cetjournal.it These supported systems offer a practical way to conduct catalytic transformations involving sulfides, combining the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.govresearchgate.net

Advanced Applications and Emerging Research Directions for Amyl Methyl Sulfide

Use as a Synthetic Intermediate for Complex Organic Molecules

In organic chemistry, the strategic construction of complex molecules relies on the availability of versatile and reliable building blocks. Amyl methyl sulfide (B99878) serves as a valuable synthetic intermediate, particularly in the construction of larger, more complex organosulfur molecules. Aryl methyl sulfides and their derivatives are frequently incorporated as essential components in the development of pharmaceutically important molecules, playing a key role in structure-activity relationship (SAR) studies. researchgate.net

The synthesis of various aryl methyl sulfide derivatives can be achieved through methods like the nucleophilic aromatic substitution (SNAr) of nitroarenes. researchgate.net For instance, researchers have successfully used (methylthio)trimethylsilane as a methylthiolation reagent to create a range of aryl methyl sulfides in high yields. researchgate.net While these examples focus on the methylthio group, the principles extend to the broader class of alkyl sulfides. Amyl methyl sulfide can be used to introduce the amylthio moiety into a target molecule. Furthermore, the sulfide group itself is a versatile functional handle. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which have different chemical properties and biological activities. This chemical flexibility allows chemists to fine-tune the electronic and steric properties of a molecule, making this compound a useful tool in the synthetic chemist's arsenal (B13267) for creating novel compounds with desired functions.

Potential in Novel Material Development and Functionalization

The field of materials science continuously seeks new molecules to create materials with specific, tailored properties. sigmaaldrich.com While this compound is not yet a mainstream component in material fabrication, its chemical structure suggests significant potential for the development and functionalization of novel materials. The incorporation of organosulfur compounds onto surfaces or into polymer backbones is a known strategy for modifying material properties.

The amyl group of this compound provides a nonpolar, hydrophobic character, while the sulfide linkage offers a site for chemical modification. For example, the sulfide can be oxidized to the more polar sulfoxide or sulfone. This transformation would dramatically alter the surface energy, wettability, and chemical reactivity of a material functionalized with this moiety. Such capabilities are valuable in applications ranging from biocompatible coatings to specialized membranes. The refractive index of materials can also be tuned by incorporating sulfur-containing functionalities, an area where this compound could serve as a useful monomer or surface-modifying agent. Research in materials science often involves exploring how simple organic molecules can be leveraged to create advanced materials with emergent properties. sigmaaldrich.com

Development of Sustainable Processes Involving Organosulfur Chemistry

A significant trend across the chemical sciences is the push towards "green" or sustainable chemistry. This philosophy emphasizes the design of products and processes that minimize the use and generation of hazardous substances. In the context of organosulfur chemistry, this involves developing new synthetic routes to compounds like this compound that are more environmentally benign. Traditional methods for forming carbon-sulfur bonds can sometimes require harsh reagents or produce significant waste.

Current research focuses on several key areas of sustainability. These include the use of catalytic systems (e.g., using metals like copper or palladium) to facilitate reactions under milder conditions, improving the atom economy of reactions so that more of the starting materials are incorporated into the final product, and replacing toxic or hazardous solvents with safer alternatives. researchgate.net The development of efficient, one-pot syntheses and flow chemistry processes are also major goals. Applying these principles to the production and use of this compound and other organosulfur compounds is an active area of academic and industrial research, aiming to make this branch of chemistry safer, cleaner, and more efficient.

Integration of Advanced Data Science and Machine Learning for Predictive Research

The digital transformation of chemistry is accelerating through the use of data science and machine learning (ML). researchgate.netchemrxiv.org These powerful computational tools are being applied to nearly every aspect of chemical research, from fundamental discovery to process optimization. chemrxiv.org For a compound like this compound, these approaches offer a way to predict its behavior and potential applications before committing to costly and time-consuming laboratory experiments. researchgate.netresearchgate.net

Machine learning models, particularly in the areas of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR), can predict the physicochemical properties (e.g., boiling point, solubility) and potential biological activities of molecules based on their structure. chemrxiv.org Scientists can train ML algorithms on large datasets of known molecules to find complex patterns that a human researcher might miss. researchgate.netscitechdaily.com This approach can be used to:

Accelerate Material Discovery: Predict the properties of new polymers or materials functionalized with the this compound group. chemrxiv.orgchemrxiv.org

Optimize Synthesis: Forecast the yield of a reaction to produce this compound under different conditions (temperature, catalyst, solvent), thereby optimizing the synthetic pathway. researchgate.net

Design Novel Compounds: Generate new molecular structures with desirable properties based on the this compound scaffold. chemrxiv.org

Q & A

Basic: What are the established methods for synthesizing Amyl methyl sulfide in laboratory settings, and how can purity be verified?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, methyl thiol (CH₃SH) can react with amyl halides (e.g., 1-bromopentane) under basic conditions (e.g., NaOH) to form the sulfide bond. Purity is verified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous conditions to avoid hydrolysis.

- Purification : Use fractional distillation or column chromatography to isolate the product.

- Characterization : Compare NMR chemical shifts (e.g., δ ~2.1 ppm for SCH₃ protons) and GC retention times to reference databases like NIST Chemistry WebBook .

- Quantitative Analysis : Measure sulfur content via elemental analysis or combustion-IR spectroscopy.

Relevant Data : Allyl methyl sulfide (a structural analog) has a boiling point of 92–94°C, with NMR peaks at δ 1.65–1.75 (CH₂) and δ 2.10 (SCH₃) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR. Key markers include:

- IR Spectroscopy : Look for C-S stretching vibrations at 600–700 cm⁻¹.

- Mass Spectrometry : The molecular ion peak (M⁺) for C₆H₁₄S (m/z 118) and fragment ions like [CH₃S]⁺ (m/z 47) confirm the structure .

Experimental Design : Use deuterated solvents (e.g., CDCl₃) for NMR and high-resolution MS to distinguish isotopic patterns.

Advanced: How do pH and temperature variations influence the decomposition pathways of this compound, and what mechanistic insights do these conditions provide?

Methodological Answer:

- Acidic Conditions (pH < 6) : Protonation of the sulfide group leads to demethylation, forming methanethiol (CH₃SH) and pentanol. Monitor via GC-MS and track H₂S evolution .

- Alkaline Conditions (pH > 8) : Base-catalyzed oxidation produces sulfoxides (e.g., CH₃S(O)C₅H₁₁) and sulfones. Use HPLC with UV detection (λ = 220 nm) to quantify oxidation products .

- Temperature Effects : Elevated temperatures (e.g., 50–80°C) accelerate hydrolysis and radical-mediated decomposition. Conduct kinetic studies using Arrhenius plots to determine activation energies .

Data Contradictions : Conflicting reports on decomposition rates may arise from trace metal catalysts (e.g., Fe³⁺). Include chelating agents (e.g., EDTA) in controls to isolate pH/temperature effects .

Advanced: What role does this compound play in microbial metabolic networks within anoxic environments, and how can isotopic labeling techniques elucidate its biogeochemical cycling?

Methodological Answer:

- Microbial Metabolism : In sulfate-reducing bacteria, this compound may act as a methyl donor for methanogenesis. Use ¹³C-labeled substrates (e.g., ¹³CH₃-S-C₅H₁₁) to trace methyl group transfer to CH₄ or CO₂ .

- Isotopic Analysis : Measure δ¹³C values via isotope-ratio mass spectrometry (IRMS). A δ¹³C < −30‰ suggests methionine-derived methyl groups, while values near −20‰ indicate abiotic synthesis .

- Experimental Setup : Incubate sediment slurries under anoxic conditions with labeled substrates. Monitor headspace gases (CH₄, CO₂) and extract metabolites via solid-phase microextraction (SPME) .

Key Finding : In hydrothermal sediments, 13C-depleted DMS (dimethyl sulfide) correlates with microbial activity, suggesting analogous pathways for this compound .

Advanced: In studies where this compound levels correlate inconsistently with microbial populations (e.g., periodontal pathogens), what experimental controls and multivariate analyses are critical for resolving data contradictions?

Methodological Answer:

- Controls : Include negative controls (sterilized samples) to rule out abiotic sulfide generation. Use sham-infected animal models to assess host-derived contributions .

- Multivariate Analysis : Apply Spearman’s rank correlation to evaluate non-linear relationships between sulfide concentrations and bacterial counts (e.g., Tannerella forsythia). Adjust for confounders like salivary flow rate and pH using multiple regression .

- Data Harmonization : Normalize sulfide levels to total protein content in gingival crevicular fluid (GCF) to account for sampling variability .

Case Study : A 2020 study found weak correlations (ρ = 0.23, p > 0.05) between methyl mercaptan and T. forsythia, highlighting the need for larger cohorts and metatranscriptomic profiling to confirm metabolic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.